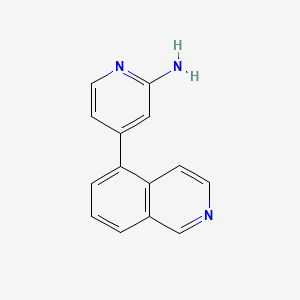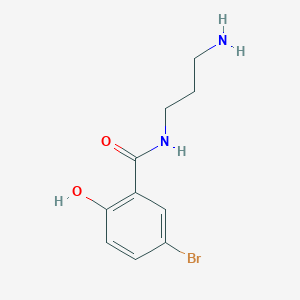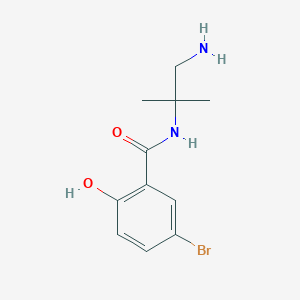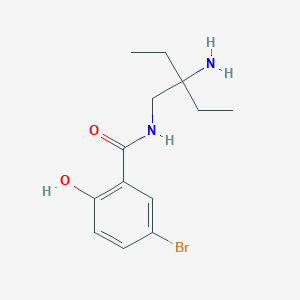
4-Isoquinolin-5-ylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isoquinolin-5-ylpyridin-2-amine, also known as IQP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IQP belongs to the class of heterocyclic compounds and is a derivative of pyridine.
作用機序
The exact mechanism of action of 4-Isoquinolin-5-ylpyridin-2-amine is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-kB pathways. 4-Isoquinolin-5-ylpyridin-2-amine has also been found to bind to various receptors, including the NMDA and 5-HT receptors.
Biochemical and Physiological Effects:
Studies have shown that 4-Isoquinolin-5-ylpyridin-2-amine exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-Isoquinolin-5-ylpyridin-2-amine has been found to inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-6. 4-Isoquinolin-5-ylpyridin-2-amine has also been found to scavenge free radicals and protect against oxidative stress. In addition, 4-Isoquinolin-5-ylpyridin-2-amine has been found to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
4-Isoquinolin-5-ylpyridin-2-amine has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, 4-Isoquinolin-5-ylpyridin-2-amine has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-Isoquinolin-5-ylpyridin-2-amine, including:
1. Investigating the potential of 4-Isoquinolin-5-ylpyridin-2-amine as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
2. Examining the mechanism of action of 4-Isoquinolin-5-ylpyridin-2-amine and its interaction with various receptors and signaling pathways.
3. Developing new synthetic methods for the production of 4-Isoquinolin-5-ylpyridin-2-amine and its analogs.
4. Investigating the potential of 4-Isoquinolin-5-ylpyridin-2-amine as a neuroprotective agent in traumatic brain injury and stroke.
5. Evaluating the safety and toxicity of 4-Isoquinolin-5-ylpyridin-2-amine in preclinical and clinical studies.
Conclusion:
In conclusion, 4-Isoquinolin-5-ylpyridin-2-amine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-Isoquinolin-5-ylpyridin-2-amine exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-Isoquinolin-5-ylpyridin-2-amine has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, 4-Isoquinolin-5-ylpyridin-2-amine has several limitations, including its low solubility in water and potential toxicity at high concentrations. There are several future directions for research on 4-Isoquinolin-5-ylpyridin-2-amine, including investigating its potential as a therapeutic agent for the treatment of various diseases and developing new synthetic methods for its production.
合成法
4-Isoquinolin-5-ylpyridin-2-amine can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of tryptamine and pyridine-2-carbaldehyde in the presence of a Lewis acid catalyst. The Buchwald-Hartwig coupling reaction involves the coupling of pyridine-2-amine and 4-iodoisoquinoline in the presence of a palladium catalyst.
科学的研究の応用
4-Isoquinolin-5-ylpyridin-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 4-Isoquinolin-5-ylpyridin-2-amine has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-Isoquinolin-5-ylpyridin-2-amine has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
4-isoquinolin-5-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-14-8-10(4-7-17-14)12-3-1-2-11-9-16-6-5-13(11)12/h1-9H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVABAJGZNMWPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C3=CC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isoquinolin-5-ylpyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)

![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)



![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)
